molecular formula C20H19ClN2O2S B14993330 Benzenesulfonamide, 4-chloro-N-[2-phenyl-2-(phenylamino)ethyl]- CAS No. 112252-40-1

Benzenesulfonamide, 4-chloro-N-[2-phenyl-2-(phenylamino)ethyl]-

Cat. No.: B14993330
CAS No.: 112252-40-1
M. Wt: 386.9 g/mol
InChI Key: ZLTYBEKAYYHILM-UHFFFAOYSA-N
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Description

N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an aniline group, a phenylethyl group, and a chlorobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the aniline and phenylethyl intermediates. These intermediates are then reacted with 4-chlorobenzenesulfonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Anilino-2-phenylethyl)-2-chloro-2-phenylacetamide
  • (2-Anilino-2-phenylethyl)diphenylphosphine N-ethoxycarbonylimide

Uniqueness

N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

CAS No.

112252-40-1

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

N-(2-anilino-2-phenylethyl)-4-chlorobenzenesulfonamide

InChI

InChI=1S/C20H19ClN2O2S/c21-17-11-13-19(14-12-17)26(24,25)22-15-20(16-7-3-1-4-8-16)23-18-9-5-2-6-10-18/h1-14,20,22-23H,15H2

InChI Key

ZLTYBEKAYYHILM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3

Origin of Product

United States

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